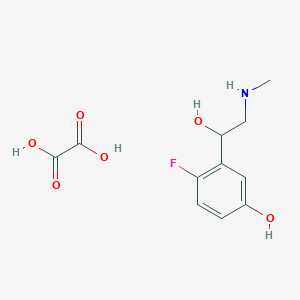
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol, also known as Oxifentorex, is a chemical compound that belongs to the class of phenethylamines. It is a sympathomimetic agent that stimulates the central nervous system and has been used as a weight-loss drug in some countries. In recent years, there has been a growing interest in the scientific research application of Oxifentorex due to its potential therapeutic benefits.
Mecanismo De Acción
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and focus.
Efectos Bioquímicos Y Fisiológicos
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and metabolic rate. It also increases the release of glucose and fatty acids from adipose tissue, leading to increased energy production. It has been found to have a positive effect on mood and cognitive function, improving memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It has also been shown to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways. However, its use in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for the scientific research application of 4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its potential as an anticancer agent and its long-term effects on human health.
Métodos De Síntesis
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid can be synthesized using various methods, including the condensation of 3-fluoro-4-hydroxyphenylacetonitrile with N-methyl-N-(2-hydroxyethyl)amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to obtain the final compound.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been studied for its potential therapeutic benefits in various areas, including cardiovascular diseases, neurodegenerative disorders, and cancer. In cardiovascular research, it has been shown to improve heart function and reduce inflammation in animal models. In neurodegenerative research, it has been found to have neuroprotective effects and improve cognitive function in animal models. In cancer research, it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
109672-75-5 |
|---|---|
Nombre del producto |
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid |
Fórmula molecular |
C11H14FNO6 |
Peso molecular |
275.23 g/mol |
Nombre IUPAC |
4-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
XFKFFBJDUMGVTH-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
SMILES canónico |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
Sinónimos |
6-fluorophenylephrine 6-FPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)







![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)



